molecular formula C10H22ClN3O2S B1523464 N-cyclohexylpiperazine-1-sulfonamide hydrochloride CAS No. 1315366-30-3

N-cyclohexylpiperazine-1-sulfonamide hydrochloride

Cat. No. B1523464
M. Wt: 283.82 g/mol
InChI Key: WSUBJWJDYJTQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H22ClN3O2S and a molecular weight of 283.82 g/mol . It is offered by various suppliers for research purposes .


Molecular Structure Analysis

The InChI code for N-cyclohexylpiperazine-1-sulfonamide hydrochloride is 1S/C10H21N3O2S.ClH/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10;/h10-12H,1-9H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Development of Adenosine A2B Receptor Antagonists

A novel method for the synthesis of sulfonamides was developed to create potent adenosine A2B receptor antagonists. This approach utilized p-nitrophenoxide as a leaving group, enabling the synthesis of sulfonamides with high potency and selectivity towards the A2B receptor, highlighting a significant advancement in receptor antagonist development (Luo Yan et al., 2006).

Carbonic Anhydrase Inhibition for Medical Applications

Research into sulfonamide-based carbonic anhydrase inhibitors has uncovered their critical roles in physiological and pathophysiological processes, including applications in treating glaucoma, cancer, and neurological disorders. This research emphasizes the importance of selective inhibition of carbonic anhydrase isozymes for therapeutic uses, showcasing a broad spectrum of potential medical applications (C. Supuran et al., 2001).

Total Synthesis of Natural Products

The total synthesis of aloperine, a natural product, involved an innovative approach using a nitrogen-bound silicon tether in an intramolecular Diels−Alder reaction. This methodology highlights the potential of sulfonamides in facilitating complex organic syntheses and the production of natural compounds in substantial quantities (A. D. Brosius et al., 1999).

Novel Cancer Therapies

Sulfonamide inhibitors have been identified as potential leads for novel antitumor therapies due to their ability to inhibit tumor cell growth both in vitro and in vivo. This discovery opens new avenues for cancer treatment, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Brendan L Wilkinson et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .

properties

IUPAC Name

N-cyclohexylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUBJWJDYJTQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylpiperazine-1-sulfonamide hydrochloride

CAS RN

1315366-30-3
Record name 1-Piperazinesulfonamide, N-cyclohexyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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